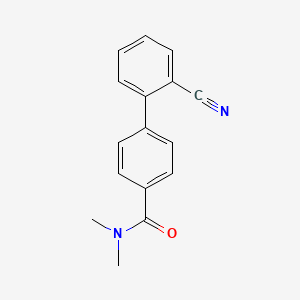

4-(2-Cyanophenyl)-N,N-dimethylbenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-cyanophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(2)16(19)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEJRBSBVCTPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742884 | |

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-24-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxamide, 2′-cyano-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Cyanophenyl N,n Dimethylbenzamide and Its Precursors

Retrosynthetic Analysis of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide

Retrosynthetic analysis deconstructs the target molecule into simpler, more readily available starting materials, guiding the design of a logical synthetic route.

Strategic Disconnections and Synthons

The two most logical points for disconnection in the structure of this compound are the amide bond and the central carbon-carbon (C-C) bond of the biaryl core.

Amide Bond Disconnection: Cleavage of the C-N bond of the amide is a primary retrosynthetic step. This disconnection yields a 4-(2-cyanophenyl)benzoyl cation synthon and a dimethylamide anion synthon. These idealized fragments correspond to real-world synthetic equivalents.

Biaryl C-C Bond Disconnection: The next key disconnection breaks the bond connecting the two phenyl rings. This leads to two aryl synthons, which can be envisioned as a 4-carboxyphenyl cation and a 2-cyanophenyl anion, or vice versa. This strategy points directly to a cross-coupling reaction as a central part of the synthesis.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection | Target or Intermediate | Synthons (Idealized Fragments) | Synthetic Equivalents (Real Reagents) |

|---|---|---|---|

| Amide C-N Bond | This compound | 4-(2-cyanophenyl)benzoyl cation + Dimethylamide anion | 4-(2-Cyanophenyl)benzoic acid or 4-(2-Cyanophenyl)benzoyl chloride + N,N-Dimethylamine |

Functional Group Interconversions (FGIs) and Equivalents in Retrosynthetic Pathways

The synthons identified through disconnection are translated into practical chemical reagents. The 4-(2-cyanophenyl)benzoyl cation is most commonly derived from its corresponding carboxylic acid, 4-(2-cyanophenyl)benzoic acid . The dimethylamide anion is readily available as the stable and inexpensive gas or solution, N,N-dimethylamine . youtube.com

The synthesis of the key biaryl precursor, 4-(2-cyanophenyl)benzoic acid, is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. libretexts.org This powerful palladium-catalyzed reaction creates the C-C bond between the two aromatic rings. The typical reactants for this step are an arylboronic acid and an aryl halide. libretexts.org For instance, 4-carboxyphenylboronic acid can be coupled with 2-bromobenzonitrile (B47965) , or alternatively, 4-bromobenzoic acid can be coupled with 2-cyanophenylboronic acid , both in the presence of a palladium catalyst and a base to yield the desired biaryl carboxylic acid. researchgate.netnih.gov

Classical and Modern Amide Bond Formation Strategies for this compound Synthesis

The final step in the synthesis is the formation of the tertiary amide bond. This transformation can be accomplished through several well-established protocols. researchgate.net

Acyl Halide Coupling Approaches with N,N-Dimethylamine

A robust and traditional method for forming amides involves converting the carboxylic acid into a more reactive acyl chloride. nih.govlibretexts.org 4-(2-Cyanophenyl)benzoic acid can be treated with reagents such as **thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) ** to form the highly reactive intermediate, 4-(2-cyanophenyl)benzoyl chloride . wikipedia.orgresearchgate.netchemguide.co.ukyoutube.com This acyl chloride is not typically isolated but is reacted in situ with N,N-dimethylamine to yield the final product, this compound. A base is usually added to scavenge the hydrogen chloride (HCl) byproduct. chemguide.co.uk

Carboxylic Acid Activation and Amidation Techniques

To avoid the often harsh conditions of acyl chloride formation, modern synthesis frequently employs coupling reagents that activate the carboxylic acid directly in the reaction mixture. luxembourg-bio.comhepatochem.com These reagents form a highly reactive acyl-substituted intermediate that is readily attacked by the amine. This method is widely used in pharmaceutical and fine chemical synthesis due to its mild conditions and high efficiency. researchgate.netluxembourg-bio.com The choice of reagent can be critical and is often substrate-dependent. luxembourg-bio.com

Table 2: Selected Modern Coupling Reagents for Amidation

| Reagent Name | Abbreviation | Reagent Class | Notes |

|---|---|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Very efficient, often used with a non-nucleophilic base like DIEA. luxembourg-bio.comorganic-chemistry.org |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | One of the earlier developed phosphonium-based reagents. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. rsc.org |

Direct Amidation Protocols

Direct amidation represents a greener approach, aiming to form the amide bond by heating the carboxylic acid and amine together, often with a catalyst to facilitate the dehydration. researchgate.netrsc.org While this is the most atom-economical method, it typically requires high temperatures (e.g., >150 °C) to drive off the water molecule formed. rsc.org Catalytic systems involving boric acid or transition metals like titanium and zirconium can lower the required temperature and improve yields. nih.govnih.gov For instance, titanium(IV) chloride (TiCl₄) has been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov However, for substrates with moderate complexity like 4-(2-cyanophenyl)benzoic acid, the high temperatures may not be ideal, and the more predictable methods involving acyl halides or coupling reagents are generally preferred.

Introduction of the 2-Cyanophenyl Moiety

The synthesis of this compound hinges on the effective formation of a biaryl linkage between a 4-(N,N-dimethylcarbamoyl)phenyl group and a 2-cyanophenyl group. This section details the primary strategies for constructing the ortho-cyano aromatic ring and the subsequent cross-coupling methodologies to assemble the target molecule.

Strategies for ortho-Cyano Aromatic Ring Construction

The introduction of a cyano group at the ortho position of an aromatic ring is a critical step in preparing one of the key precursors for the synthesis of this compound. Several classical and modern methods are available for this transformation.

One of the most traditional methods for the synthesis of aryl nitriles is the Sandmeyer reaction . This reaction typically involves the diazotization of an aniline (B41778) (e.g., 2-aminobenzonitrile (B23959) precursor) with a nitrite (B80452) source, followed by treatment with a copper(I) cyanide salt. While effective, this method requires the handling of potentially unstable diazonium salts and stoichiometric amounts of copper salts.

The Rosenmund-von Braun reaction is another classical method that involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. acs.orgbeilstein-journals.org Modern modifications of this reaction have been developed that are catalytic in copper or use palladium catalysts, offering milder reaction conditions and improved functional group tolerance. researchgate.netjsynthchem.com For instance, palladium-catalyzed cyanations can be achieved using various cyanide sources such as potassium cyanide, sodium cyanide, or the less toxic zinc cyanide. nih.gov

More direct methods for ortho-cyanation have also been explored. For example, a process for the ortho-cyanation of phenols or phenylamines has been developed, which involves the reaction of a phenyl compound with trichloroacetonitrile (B146778) or an alkyl/aryl thiocyanate (B1210189) in the presence of a boron trihalide. nih.gov This method, however, is specific to substrates with directing groups like hydroxyl or amino groups.

For the synthesis of the 2-cyanophenyl precursor, a common starting material is 2-bromobenzonitrile or 2-chlorobenzonitrile, which are commercially available or can be synthesized from the corresponding anilines via the Sandmeyer reaction. These halo-benzonitriles are then used in cross-coupling reactions to form the desired biaryl structure.

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation in this compound Synthesis

The central step in the synthesis of this compound is the formation of the aryl-aryl bond. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-catalyzed cross-coupling reactions are the most widely used methods for the construction of biaryl systems. The Suzuki-Miyaura coupling is a particularly attractive choice due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. rsc.org

In a typical Suzuki-Miyaura approach for the synthesis of this compound, one of the two precursors is a boronic acid or a boronic ester, and the other is an aryl halide or triflate. Two main routes are possible:

Route A: Coupling of 4-halo-N,N-dimethylbenzamide (e.g., 4-bromo-N,N-dimethylbenzamide) with 2-cyanophenylboronic acid.

Route B: Coupling of a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) with N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

The choice of route may depend on the availability and cost of the starting materials. Both routes require a palladium catalyst, a ligand, and a base. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used. The choice of ligand is crucial for the efficiency of the reaction, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized ligands such as S-Phos being commonly employed. beilstein-journals.org

| Catalyst System Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type complexes mdpi.com |

| Ligand | PPh₃, PCy₃, S-Phos, XPhos, Buchwald ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF, 2-Propanol/Water mixtures |

The reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, are optimized to maximize the yield and purity of the product. For instance, a study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids found that using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) gave good yields. researchgate.net

While palladium catalysis is dominant, other transition metals such as nickel and copper have also been used for aryl-aryl bond formation. Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. For example, nickel-catalyzed reductive couplings of aryl halides with electrophilic cyanating agents have been developed. google.comnih.gov

Copper-catalyzed reactions, such as the Ullmann coupling, have a long history in the synthesis of biaryls, although they often require harsh reaction conditions. Modern developments have led to milder copper-catalyzed cross-coupling reactions.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound involves substrates with multiple functional groups, namely a cyano group and a dimethylamide group. This presents potential challenges in terms of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of the Suzuki-Miyaura coupling, both the cyano and the amide groups are generally stable under the reaction conditions. However, under certain conditions, the cyano group can be hydrolyzed to an amide or a carboxylic acid, especially in the presence of strong bases and high temperatures. The amide bond itself is generally robust, but N-C bond activation can occur under specific catalytic systems, although this is less common in Suzuki-type couplings. organic-chemistry.org

Regioselectivity is crucial when dealing with substituted aromatic rings. The desired product has a specific 1,4-substitution on one ring and a 1,2-substitution on the other, with the two rings connected at the 1- and 1'-positions. The use of pre-functionalized starting materials, such as 4-bromo-N,N-dimethylbenzamide and 2-cyanophenylboronic acid, ensures the correct regiochemistry of the final product. The challenge then lies in preventing side reactions such as homocoupling of the boronic acid or reductive dehalogenation of the aryl halide.

The choice of catalyst and reaction conditions plays a significant role in controlling both chemo- and regioselectivity. For instance, in the synthesis of sterically hindered biaryls, specific ligands and catalyst systems have been developed to promote the desired coupling and minimize side reactions. nih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

For the large-scale production of this compound, particularly for applications in the pharmaceutical industry, the optimization of the synthetic route is of paramount importance. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally friendly.

Key areas for optimization include:

Catalyst Loading: Reducing the amount of expensive palladium catalyst is a major focus. This can be achieved by using highly active catalysts, such as palladacycles or N-heterocyclic carbene (NHC) complexes, which can operate at very low loadings. nih.govnih.gov

Reaction Time and Temperature: Optimizing the reaction time and temperature can lead to significant energy savings and increased throughput. Room temperature Suzuki-Miyaura couplings have been developed for certain substrates. nih.gov

Solvent and Base Selection: The use of greener solvents, such as water or ethanol, is desirable. jsynthchem.com The choice of base can also impact the cost and ease of workup.

Purification: Developing a purification process that avoids chromatography, such as crystallization or extraction, is crucial for scalability.

Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Recent advances in automated reaction optimization, using machine learning and robotic platforms, are being applied to rapidly identify the optimal conditions for challenging cross-coupling reactions, which could be applied to the synthesis of this compound. nih.gov

Below is a table summarizing the optimization parameters for a generic Suzuki-Miyaura coupling that could be applied to the synthesis of the target molecule.

| Parameter | Objective | Strategies |

| Catalyst Loading | Minimize cost | Use of high-turnover number catalysts (e.g., NHC-Pd complexes), catalyst recycling |

| Reaction Time | Increase throughput | Optimization of temperature and concentration, use of microwave irradiation |

| Temperature | Reduce energy consumption | Development of room-temperature protocols |

| Solvent | Improve sustainability | Use of aqueous media, green solvents, or solvent-free conditions |

| Base | Reduce cost and waste | Use of inexpensive and environmentally benign bases (e.g., K₂CO₃) |

| Workup/Purification | Simplify process | Crystallization-based purification, extraction |

Chemical Reactivity and Transformations of 4 2 Cyanophenyl N,n Dimethylbenzamide

Reactions Involving the N,N-Dimethylamide Functional Group

The N,N-dimethylamide group is a tertiary amide, which influences its reactivity. Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com Consequently, reactions involving this group often require forcing conditions.

The cleavage of the amide bond in 4-(2-Cyanophenyl)-N,N-dimethylbenzamide can be achieved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: When heated with a strong acid such as hydrochloric or sulfuric acid, the amide undergoes hydrolysis to yield 4-(2-cyanophenyl)benzoic acid and dimethylammonium ions. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combham.ac.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the departure of dimethylamine as the leaving group, which is protonated to form a dimethylammonium ion. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide and heat, the amide is hydrolyzed to the corresponding carboxylate salt, in this case, sodium 4-(2-cyanophenyl)benzoate, and dimethylamine. chemistrysteps.comkhanacademy.org The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The expulsion of the dimethylaminyl anion is difficult, as it is a poor leaving group. However, under forcing conditions, this step proceeds, and the resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. masterorganicchemistry.comchemistrysteps.com

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, H₃O⁺, Heat | 4-(2-Cyanophenyl)benzoic acid, (CH₃)₂NH₂⁺ |

| Basic Hydrolysis | This compound, OH⁻, Heat | 4-(2-Cyanophenyl)benzoate, (CH₃)₂NH |

The N,N-dimethylamide group can be reduced to a tertiary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgechemi.com The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield 4-(2-cyanophenyl)-N,N-dimethylbenzylamine.

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The lone pair on the nitrogen atom then expels the oxygen, which is coordinated to the aluminum species, to form an iminium ion. A second hydride ion then attacks the iminium carbon to give the final tertiary amine product. echemi.com Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed, sometimes allowing for the partial reduction of tertiary amides to aldehydes, although complete reduction to the amine is more common for N,N-dimethylamides. researchgate.net

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(2-Cyanophenyl)-N,N-dimethylbenzylamine |

| Diisobutylaluminium Hydride (DIBAL-H) | Can potentially yield 4-(2-cyanophenyl)benzaldehyde or the fully reduced amine |

Transamidation, the exchange of the amine portion of an amide, is a challenging but feasible transformation for tertiary amides like the N,N-dimethylamide group. While amides are generally unreactive, certain methods have been developed to facilitate this reaction. For instance, heating an N,N-dimethyl amide with a primary amine in the presence of a promoter like sodium tert-butoxide under solvent-free conditions has been shown to be an effective method for transamidation. organic-chemistry.orgresearchgate.net This would allow for the synthesis of a variety of other amides derived from 4-(2-cyanophenyl)benzoic acid.

Derivatization of the N,N-dimethylamide group itself is limited due to its low reactivity. However, reactions that proceed through the cleavage of the amide bond, as discussed in the hydrolysis and reduction sections, can be considered forms of derivatization.

| Reaction | Reagents | Potential Product |

| Transamidation | Primary Amine (R-NH₂), Sodium tert-Butoxide | 4-(2-Cyanophenyl)-N-alkylbenzamide |

Reactivity of the Cyanophenyl Moiety

The cyanophenyl group possesses a nitrile (-C≡N) functionality, which is a versatile precursor for a range of other functional groups.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. chemguide.co.uk For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. wikipedia.org The reaction of this compound with a Grignard reagent (R-MgBr) would, after hydrolysis, produce a ketone where the cyano group was formerly located.

| Nucleophile | Intermediate | Final Product after Hydrolysis |

| Grignard Reagent (R-MgBr) | Imine salt | Ketone |

The nitrile group can be readily converted into a primary amine or a carboxylic acid.

Reduction to an Amine: Similar to the amide group, the nitrile group can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. libretexts.orglibretexts.org This would transform this compound into 4-(2-(aminomethyl)phenyl)-N,N-dimethylbenzamide. The reaction proceeds through the addition of two equivalents of hydride to the nitrile carbon. libretexts.org

Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, which results in the formation of a carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis involves heating with an aqueous base, which initially produces a carboxylate salt and ammonia. chemistrysteps.com Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

This hydrolysis would convert the cyanophenyl group into a carboxyphenyl group, leading to the formation of a dicarboxylic acid derivative.

| Reaction | Reagents | Resulting Functional Group |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Basic Hydrolysis | OH⁻, Heat, then H₃O⁺ | Carboxylic Acid (-COOH) |

Aromatic Substitution Reactions on the Cyanophenyl Ring

The cyanophenyl ring of this compound is significantly influenced by the electron-withdrawing nature of the cyano (-CN) group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. Electrophiles will preferentially attack positions that are least deactivated.

The cyano group is a meta-director for electrophilic attack. This is due to the resonance structures of the Wheland intermediate (the carbocation formed during EAS), where placing the positive charge ortho or para to the cyano group results in a particularly unstable resonance contributor with a positive charge adjacent to the electron-withdrawing nitrile carbon. Therefore, electrophilic substitution, if it occurs, is expected to proceed at the positions meta to the cyano group.

Conversely, the strong electron-withdrawing effect of the cyano group activates the cyanophenyl ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the cyano group. For a nucleophilic attack to occur, a suitable leaving group, such as a halogen, would need to be present on the ring. In the parent molecule, where no such leaving group exists, SNAr reactions are not a primary pathway. However, if a derivative of this compound bearing a leaving group on the cyanophenyl ring were used, nucleophilic substitution would be a feasible transformation.

Table 1: Predicted Regioselectivity of Aromatic Substitution on the Cyanophenyl Ring

| Type of Substitution | Directing Effect of -CN Group | Predicted Position of Attack |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating, Meta-directing | Positions 4' and 6' |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzamide (B126) Phenyl Ring

The benzamide phenyl ring's reactivity is governed by the N,N-dimethylcarboxamide [-C(O)N(CH₃)₂] substituent. This group is generally considered to be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. Like the cyano group, it directs incoming electrophiles to the meta position.

The deactivating nature of the N,N-dimethylcarboxamide group arises from the resonance delocalization of the benzene ring's π-electrons towards the carbonyl oxygen. This reduces the electron density of the ring, making it less attractive to electrophiles. The meta-directing effect can be explained by examining the stability of the carbocation intermediates formed during electrophilic attack. Attack at the ortho and para positions results in resonance structures where the positive charge is placed on the carbon directly attached to the electron-withdrawing carbonyl group, which is highly unfavorable.

Regarding nucleophilic aromatic substitution, the benzamide phenyl ring is generally not susceptible to this type of reaction unless it is activated by other strong electron-withdrawing groups or if a very strong nucleophile is used under harsh conditions. The N,N-dimethylcarboxamide group is not sufficiently activating for SNAr reactions under normal conditions.

Table 2: Predicted Regioselectivity of Aromatic Substitution on the Benzamide Phenyl Ring

| Type of Substitution | Directing Effect of -C(O)N(CH₃)₂ Group | Predicted Position of Attack |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating, Meta-directing | Positions 3 and 5 |

Investigating Potential Side Reactions and Competing Pathways

The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can be accompanied by side reactions. Understanding these competing pathways is crucial for optimizing the synthesis and purity of the final product.

In a typical Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid, potential side reactions include:

Homocoupling: The coupling of two molecules of the arylboronic acid or two molecules of the aryl halide to form a symmetrical biaryl. This is a common byproduct in palladium-catalyzed cross-coupling reactions.

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene. This is often promoted by the presence of water or other protic species in the reaction mixture.

Hydrolysis of the Cyano Group: Under certain reaction conditions, particularly with strong acids or bases and elevated temperatures, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. This would lead to the formation of impurities with different functional groups.

During subsequent functionalization reactions on either aromatic ring, the presence of multiple reactive sites can lead to a lack of selectivity. For example, under harsh nitrating conditions, substitution could potentially occur on both rings, leading to a mixture of products.

Stereochemical Aspects and Conformational Dynamics of this compound

A key stereochemical feature of this compound is the potential for atropisomerism . uu.nlresearchgate.net Atropisomers are stereoisomers that arise from restricted rotation around a single bond. researchgate.net In this molecule, the single bond connecting the two phenyl rings is subject to hindered rotation due to the steric bulk of the ortho-cyano group and the N,N-dimethylcarboxamide group.

This restricted rotation can lead to the existence of two stable, non-interconverting enantiomeric conformers (rotamers). The energy barrier to rotation around the C-C single bond between the two rings determines the stability of these atropisomers. If the barrier is high enough (typically > 20-22 kcal/mol at room temperature), the individual atropisomers can be isolated. researchgate.net

Computational studies on similar 2-substituted biphenyl (B1667301) systems have shown that the presence of an ortho substituent significantly increases the rotational barrier around the biphenyl linkage. The exact rotational barrier for this compound would require specific experimental determination (e.g., through dynamic NMR spectroscopy) or high-level computational modeling.

Table 3: Key Stereochemical and Conformational Features

| Feature | Description | Potential Consequences |

|---|---|---|

| Atropisomerism | Restricted rotation around the C-C bond linking the two phenyl rings. uu.nlresearchgate.net | Existence of stable, separable enantiomers. |

| Amide Bond Rotation | Restricted rotation around the C-N bond of the N,N-dimethylcarboxamide group. | Potential for cis/trans isomers, influencing local conformation. |

| Conformational Preference | The molecule is likely to adopt a non-planar conformation to minimize steric hindrance between the ortho substituents. | Affects crystal packing, solubility, and interaction with biological targets. |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidating Reaction Mechanisms via Spectroscopic Techniques (e.g., in situ NMR, IR)

Spectroscopic methods are invaluable for observing the formation and consumption of species within a reaction mixture in real-time, providing direct evidence for proposed mechanistic pathways.

In situ NMR Spectroscopy : Low-temperature rapid injection Nuclear Magnetic Resonance (NMR) has been instrumental in identifying previously elusive pre-transmetalation intermediates in Suzuki-Miyaura reactions. nih.gov For the synthesis of 4-(2-Cyanophenyl)-N,N-dimethylbenzamide, ¹H, ¹³C, and ¹¹B NMR could be used to monitor the reaction. By tracking the disappearance of starting materials, such as the distinct signals of 4-bromo-N,N-dimethylbenzamide, and the appearance of the product, one can follow the reaction progress. More advanced techniques could identify key intermediates. For instance, the formation of palladium-oxygen-boron linked species, such as boronate complexes, can be established, which are crucial for the subsequent transmetalation step. nih.gov

In situ IR Spectroscopy : Infrared spectroscopy can track changes in vibrational modes of functional groups throughout the reaction. For example, the C≡N stretch of the cyano group and the C=O stretch of the amide group in the starting materials and product would have distinct frequencies. Changes in the coordination environment of the palladium catalyst, such as the binding of ligands or reactants, can also be observed. DFT-assisted spectroscopic studies have shown that the coordination of ligands to palladium species can be effectively monitored using FT-IR, correlating experimental spectra with theoretical models to understand catalyst structure and behavior. nih.govresearchgate.net

Kinetic Studies of Key Transformation Steps

Kinetic analysis provides quantitative data on how reaction rates are affected by the concentration of reactants, catalysts, and other additives. Such studies are fundamental to understanding the rate-determining step of the catalytic cycle. For a typical Suzuki-Miyaura coupling, the reaction rate can be dependent on different steps depending on the specific conditions and substrates.

Studies on related Suzuki couplings have shown that the reaction can be zero-order in the boronic acid concentration but first-order with respect to the aryl halide. nih.gov This suggests that the oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step. In other cases, particularly with less reactive boronic acids or under certain base conditions, the transmetalation step or even the hydrolysis of palladium(II) intermediates can be rate-determining. nih.gov

A hypothetical kinetic study for the synthesis of this compound might yield data similar to the following:

| Experiment | [4-bromo-N,N-dimethylbenzamide] (M) | [(2-cyanophenyl)boronic acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

This interactive table demonstrates a plausible kinetic scenario where the reaction is first-order in the aryl halide and the catalyst, and zero-order in the boronic acid, pointing towards oxidative addition as the rate-determining step.

Identification and Characterization of Reaction Intermediates

The Suzuki-Miyaura catalytic cycle proceeds through several key intermediates:

Pd(0)Lₙ Active Species : The cycle begins with a catalytically active Pd(0) species, often stabilized by phosphine (B1218219) ligands. These are typically formed in situ from a Pd(II) precatalyst. researchgate.net

Oxidative Addition Complex (Ar-Pd(II)-X) : The aryl halide (e.g., 4-bromo-N,N-dimethylbenzamide) undergoes oxidative addition to the Pd(0) center to form a square planar Pd(II) complex.

Pre-Transmetalation Intermediate : Before the transfer of the aryl group from boron to palladium, an intermediate is formed. This is often a palladium-boronate complex, such as [LₙPd(Ar)(OH)B(Ar')(OH)₂]⁻, formed after activation of the boronic acid by a base. nih.govnih.gov Low-temperature NMR has been crucial in characterizing these species, identifying tricoordinate boronic acid complexes and tetracoordinate boronate complexes as key players. nih.gov

Post-Transmetalation Complex (Ar-Pd(II)-Ar') : After transmetalation, a di-aryl palladium(II) complex is formed.

Solvent Effects and Catalytic Influences on Reaction Outcomes

The choice of solvent and catalyst system (metal precursor and ligand) profoundly impacts the reaction.

Solvent Effects : The solvent must solubilize the reactants, including the inorganic base. Protic solvent mixtures, such as ethanol/water or dioxane/water, are common. mdpi.com The water in the system is not just a solvent but can participate in the mechanism, for instance, by facilitating the hydrolysis of palladium intermediates or aiding in the activation of the boronic acid. researchgate.net The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.

Catalytic Influences :

Palladium Precursor : Both Pd(II) sources like Pd(OAc)₂ or PdCl₂, and Pd(0) sources like Pd₂(dba)₃ are used. Pd(II) precursors are reduced in situ to the active Pd(0) species. The nature of the precursor can affect the formation of palladium nanoparticles, which can act as the true catalyst. researchgate.net

Ligands : Phosphine ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs) are essential. They stabilize the palladium center, prevent agglomeration into inactive bulk metal, and modulate its reactivity. The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination. For hindered couplings, bulky electron-rich ligands are often required to promote the reaction. nih.govmit.edu

| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 95 |

| PdCl₂(dppf) | Dioxane/H₂O | K₂CO₃ | 90 | 88 |

| Pd₂(dba)₃ / XPhos | THF/H₂O | CsF | 80 | 92 |

This interactive table illustrates how different combinations of catalysts, solvents, and bases can be employed to optimize the yield of Suzuki-Miyaura reactions.

Deuterium (B1214612) Labeling and Isotopic Studies for Mechanistic Probes

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism.

Deuterium Labeling : To confirm the stereochemistry and mechanism of the transmetalation step, deuterium-labeled substrates can be used. For example, studies with deuterated alkylboranes have shown that the transfer of the organic group from boron to palladium in Suzuki-Miyaura coupling occurs with complete retention of configuration at the carbon atom. nih.gov While less common for aryl-aryl couplings, such studies can provide definitive proof of the intramolecular nature of the reductive elimination step.

Kinetic Isotope Effect (KIE) : By replacing a hydrogen atom with deuterium at a position involved in bond-breaking in the rate-determining step, a KIE can be observed. While not directly applicable to the core C-C bond formation in this specific biaryl synthesis, KIE studies are fundamental in related C-H activation mechanisms that can be used to form the starting materials. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-(2-Cyanophenyl)-N,N-dimethylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in a molecule. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it would help to trace the connectivity of the protons on both the cyanophenyl and the dimethylbenzamide rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would allow for the direct assignment of the carbon atom signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule, such as linking the two aromatic rings and the dimethylamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY data would be critical for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the type of data that would be generated.

Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with other ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with other ¹³C) |

| Aromatic Protons | Adjacent aromatic protons | Corresponding aromatic carbons | Other aromatic carbons (2-3 bonds away), Carbonyl carbon, Cyano carbon |

| N-Methyl Protons | None | N-Methyl carbons | Carbonyl carbon, Aromatic carbon attached to the amide |

The bond connecting the two phenyl rings in this compound allows for rotation, potentially leading to different stable conformations (conformers). Dynamic NMR (DNMR) is a technique used to study these conformational changes. unibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, the rotation becomes faster, leading to the coalescence and eventual sharpening of these signals into an average signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, confirming that the composition matches C₁₆H₁₄N₂O.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed to provide detailed structural information. miamioh.edu For this compound, characteristic fragmentation patterns would be expected, such as the loss of the dimethylamino group, the cyano group, or cleavage at the amide bond. A hypothetical fragmentation table is provided below.

Hypothetical MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| [M+H]⁺ | [M+H - 44]⁺ | C₂H₄N | Loss of dimethylamine |

| [M+H]⁺ | [M+H - 26]⁺ | CN | Loss of the cyano group |

| [M+H]⁺ | [M+H - 71]⁺ | C₃H₅NO | Cleavage of the amide group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.edu By identifying the frequencies at which a molecule absorbs light, these techniques can confirm the presence of specific functional groups.

For this compound, key vibrational modes would include:

The C≡N (cyano) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹.

The C=O (amide carbonyl) stretching vibration, usually found between 1630 and 1680 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methyl groups (around 2800-3100 cm⁻¹).

C=C stretching vibrations within the aromatic rings (approximately 1400-1600 cm⁻¹).

A detailed analysis of the IR and Raman spectra would provide a vibrational fingerprint of the molecule, confirming the presence of its key structural components. pdx.edu

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to characterize chiral molecules and distinguish between their enantiomers. A molecule is chiral if it is non-superimposable on its mirror image.

The molecular structure of this compound is considered achiral. The potential for chirality in biphenyl (B1667301) compounds arises from a phenomenon known as atropisomerism, where rotation around the single bond connecting the two phenyl rings is sterically hindered. govtgirlsekbalpur.comresearchgate.net This restricted rotation can lock the molecule into specific, non-interconverting conformations (atropisomers) that are enantiomeric.

For atropisomerism to occur and be stable at room temperature, bulky substituents are typically required at three of the four ortho-positions (the positions adjacent to the inter-ring bond: 2, 2', 6, and 6'). libretexts.org In the case of this compound, the substituents are at the 2- and 4'-positions. The lack of significant steric hindrance from multiple large ortho-substituents means that there is a low energy barrier to rotation around the C-C single bond connecting the two phenyl rings. libretexts.org Consequently, the molecule can freely rotate, and any chiral conformations rapidly interconvert, resulting in a racemic mixture that is functionally achiral under standard conditions.

Because this compound is an achiral compound and does not possess stable enantiomers, chiroptical spectroscopy techniques for enantiomeric characterization are not applicable.

Computational Chemistry and Theoretical Investigations of 4 2 Cyanophenyl N,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule. A key aspect of this analysis involves the study of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule is highly polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability. nih.gov These energy levels and the associated gap are instrumental in understanding charge-transfer interactions within the molecule.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict these electronic parameters. For 4-(2-Cyanophenyl)-N,N-dimethylbenzamide, the distribution of the HOMO and LUMO across its aromatic rings and functional groups would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar aromatic compounds calculated using DFT methods like B3LYP/6-311G++(d,p).)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

| Chemical Hardness (η) | 2.35 eV |

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. nih.govresearchgate.net This is achieved using various combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), def2-TZVP). arxiv.org The accuracy of the optimized geometry is confirmed when frequency calculations yield no imaginary frequencies. nih.gov

For a molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. A Potential Energy Surface (PES) scan can be performed by systematically rotating specific dihedral angles—such as the one between the two phenyl rings or around the amide bond—to identify the lowest-energy conformer. researchgate.net This analysis reveals the molecule's flexibility and its preferred shape in the ground state.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Note: This data is hypothetical and represents typical bond lengths and angles for the core structure, as would be calculated by DFT methods.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(amide)-N(dimethyl) | 1.36 Å |

| Bond Length | C(amide)=O | 1.24 Å |

| Bond Length | C≡N(cyano) | 1.16 Å |

| Bond Length | C-C(inter-ring) | 1.49 Å |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic data, which are vital for molecular structure elucidation. frontiersin.org By calculating these parameters and comparing them with experimental spectra, scientists can confirm the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard tool in structural chemistry. frontiersin.orgresearchgate.net DFT-based methods can provide highly accurate predictions of chemical shifts, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C when using appropriate levels of theory. frontiersin.orggithub.io For complex molecules, calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra. github.io

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculations help in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the amide, the C≡N stretch of the nitrile group, and various C-H and C-C vibrations within the aromatic rings of this compound.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative values expected from DFT calculations for the key functional groups.)

| Parameter | Functional Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift | Aromatic Protons | 7.2 - 8.0 ppm |

| N-Methyl Protons | ~3.0 ppm (two singlets) | |

| ¹³C NMR Chemical Shift | C=O (Amide) | ~168 ppm |

| C≡N (Nitrile) | ~118 ppm | |

| Aromatic Carbons | 120 - 145 ppm | |

| IR Frequency | C≡N Stretch | ~2230 cm⁻¹ |

| C=O Stretch | ~1650 cm⁻¹ |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. dovepress.com MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a dynamic picture of molecular interactions. dovepress.com

For this compound, an MD simulation could be used to understand how it interacts with solvent molecules (e.g., water, ethanol) and with other solute molecules. Key analyses from MD simulations include:

Radial Distribution Function (RDF): This function describes how the density of surrounding molecules varies as a function of distance from a reference atom, revealing the structure of the solvation shell.

Hydrogen Bonding Analysis: MD simulations can track the formation and lifetime of hydrogen bonds between the amide oxygen or nitrile nitrogen of the molecule and protic solvent molecules.

Conformational Dynamics: Simulations show how the molecule flexes and changes its conformation in solution, which can differ from its lowest-energy state in a vacuum.

These simulations are crucial for understanding properties like solubility, aggregation, and how the molecule behaves in a biological environment. dovepress.com

Elucidating Reaction Pathways and Transition States through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate intermediate structures, and characterize the high-energy transition states that connect reactants to products.

Development of Advanced Analytical Methods for 4 2 Cyanophenyl N,n Dimethylbenzamide in Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for separating 4-(2-Cyanophenyl)-N,N-dimethylbenzamide from its starting materials, by-products, and potential degradants. The choice between liquid and gas chromatography depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this purpose. ymerdigital.comnih.gov

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. Key parameters include the choice of stationary phase, mobile phase composition (including organic modifiers and pH), and detector settings. For instance, a stability-indicating HPLC method developed for the related final drug product, Talazoparib, utilized a Spherisorb ODS2 C18 column with a mobile phase of Methanol, acetonitrile, and 0.1% sodium perchlorate, demonstrating the effective separation of the main compound from its degradation products. ymerdigital.com Another method employed a Hypersil C18 column with an isocratic mobile phase for separation prior to mass spectrometry detection. nih.gov The ultraviolet (UV) absorption spectrum for Talazoparib shows a maximum absorption wavelength near 269 nm, which has been selected for detection in HPLC analysis. ymerdigital.com

Detailed research findings for separating and analyzing the active pharmaceutical ingredient (API) Talazoparib, which would also be applicable for its intermediates, are presented below.

Table 1: Exemplary HPLC Method Parameters for Analysis

| Parameter | Method 1 (HPLC-UV) ymerdigital.com | Method 2 (LC-MS/MS) nih.gov |

|---|---|---|

| Stationary Phase | Spherisorb ODS2 C18 (250mm × 4.5 mm; 5µm) | Hypersil C18 |

| Mobile Phase | Methanol: Acetonitrile: 0.1% Sodium Perchlorate (25:75:05 v/v) | Isocratic elution system |

| Detection | UV at 269 nm | Tandem Mass Spectrometry (MS/MS) |

| Elution Mode | Isocratic | Isocratic |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight, polarity, and low volatility. GC analysis typically requires analytes to be thermally stable and volatile. epa.gov Compounds with functional groups like amides tend to exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the stationary phase. jfda-online.comresearchgate.net

To make the compound suitable for GC analysis, a chemical derivatization step is often necessary. jfda-online.com This process involves converting the polar amide group into a less polar, more volatile derivative. Common derivatization strategies that could be applicable include:

Silylation: Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens. psu.edu

Acylation: Using reagents like pentafluoropropionic anhydride (B1165640) (PFAA) to form fluoroacyl derivatives, which enhances volatility and improves detectability. jfda-online.compsu.edu

While no specific GC methods for this compound are prominently featured in the literature, the principles of derivatization are well-established for improving the GC analysis of complex pharmaceutical compounds. researchgate.net

Quantitative Analysis Methodologies (e.g., using spectroscopic or chromatographic detectors)

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This is essential for purity assessment and stability studies. The validated HPLC methods described previously are typically coupled with detectors that provide a response proportional to the concentration of the analyte.

HPLC with UV Detection: This is a common and robust method for quantification. ymerdigital.com The detector measures the absorbance of UV light by the analyte at a specific wavelength. The method is validated for linearity, which confirms that the detector's response is directly proportional over a defined concentration range. For a related HPLC-UV method, linearity was established in the concentration range of 15–90 μg/ml. ymerdigital.com The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which were found to be 0.03 µg/mL and 0.10 µg/mL, respectively. ymerdigital.com

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to UV detection. nih.gov It is particularly useful for analyzing trace levels of the compound or its impurities. In MS/MS, specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring or MRM mode), which significantly reduces matrix interference and enhances sensitivity. nih.gov A validated LC-MS/MS method for Talazoparib demonstrated excellent linearity in the range of 5–500 ng/mL, with an LOD of 0.61 ng/mL and an LOQ of 2.0 ng/mL. nih.gov

Table 2: Comparison of Quantitative Methodologies

| Parameter | HPLC-UV ymerdigital.com | LC-MS/MS nih.gov |

|---|---|---|

| Detector | UV-Vis Spectrophotometer | Tandem Mass Spectrometer |

| Linearity Range | 15–90 µg/mL | 5–500 ng/mL |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.61 ng/mL |

| Limit of Quantification (LOQ) | 0.10 µg/mL | 2.0 ng/mL |

| Selectivity | Good | Excellent |

| Sensitivity | Moderate | High |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. psu.edu As discussed for GC analysis, derivatization can increase volatility and thermal stability. jfda-online.com However, it is also employed in HPLC and LC-MS to enhance detection sensitivity or improve chromatographic separation. psu.edumdpi.com

For this compound, derivatization could be employed for several reasons:

Enhanced GC Amenability: As previously noted, converting the amide group via silylation or acylation would be a prerequisite for most GC analyses. researchgate.net

Improved LC-MS Ionization: The compound can be derivatized to introduce a functional group that is more readily ionized, thereby increasing the signal intensity in mass spectrometry. For example, reagents can be used to add a permanently charged quaternary ammonium (B1175870) group or a group that ionizes efficiently in positive-ion electrospray mode. mdpi.com

Enhanced UV or Fluorescence Detection: Derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly lowering the detection limits for HPLC methods using UV or fluorescence detectors.

While derivatization adds a step to the sample preparation process, the resulting improvement in sensitivity, selectivity, or chromatographic performance can be critical for trace analysis or complex matrix samples. jfda-online.com

Impurity Profiling and Stability Studies under Controlled Laboratory Conditions

Impurity profiling and stability studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products. jddtonline.info These studies involve subjecting the compound to forced degradation under various stress conditions to identify potential degradation products and establish degradation pathways. biomedres.us This information is vital for developing stability-indicating analytical methods, which are capable of separating the intact compound from any impurities or degradants. ymerdigital.comajrconline.org

Forced degradation studies for this compound would typically involve exposing it to the following conditions as per ICH guidelines: biomedres.usmdpi.com

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. Amide and nitrile functionalities can be susceptible to acid-catalyzed hydrolysis.

Base Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH) at elevated temperatures. Both amide and nitrile groups are known to hydrolyze under basic conditions.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to assess susceptibility to oxidative degradation. ajrconline.org

Thermal Stress: Exposing the solid compound to dry heat (e.g., 105°C) to evaluate its solid-state thermal stability. scispace.com

Photostability: Exposing the compound to controlled UV and visible light to determine its sensitivity to photodegradation. mdpi.com

The samples from these stress tests are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry, to separate, identify, and characterize the resulting degradation products. scispace.com The mass balance, which compares the initial assay of the compound to the sum of the assay of the remaining compound and all detected degradation products, should be closely monitored to ensure that all significant degradants have been detected. scispace.com

Table 3: Typical Forced Degradation Conditions

| Stress Condition | Example Reagent/Condition | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 N HCl, heat | Hydrolysis of amide or nitrile group |

| Base Hydrolysis | 0.1 M - 1 N NaOH, heat | Hydrolysis of amide or nitrile group |

| Oxidation | 3% - 30% H₂O₂, room temp | Oxidation of aromatic rings or other sensitive sites |

| Thermal (Dry Heat) | 105°C for 24 hours | Thermally induced decomposition |

| Photolytic | UV (200 Wh/m²) & Fluorescent Light (1.2 million lux-h) | Light-induced degradation or rearrangement |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Cyanophenyl)-N,N-dimethylbenzamide?

- Answer: Multi-step organic synthesis is typically employed, involving coupling reactions between substituted benzoyl chlorides and dimethylamine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) . Reaction conditions (temperature, solvent choice, and catalyst selection) must be optimized to avoid side products. Intermediate purification via column chromatography and characterization using NMR or LCMS is critical to ensure yield and purity .

Q. What safety protocols are essential when handling this compound?

- Answer: Based on structurally similar benzamides, this compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Mandatory precautions include:

- PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Ventilation: Use fume hoods to minimize aerosol exposure.

- First Aid: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

- Storage: Stable at room temperature in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Q. Which analytical techniques are most reliable for confirming purity and structural integrity?

- Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for research-grade material) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substituent positions and detects impurities .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., m/z 428.2 [M+H]+ for related benzamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for structurally similar benzamides?

- Answer: Discrepancies in toxicity classifications (e.g., acute vs. chronic effects) often arise from variations in experimental models (e.g., cell lines vs. in vivo studies). To address this:

- Dose-Response Studies: Conduct standardized assays (e.g., OECD Guidelines 423/425) across multiple concentrations .

- Metabolite Analysis: Use LC-MS/MS to identify toxic metabolites that may explain species-specific effects .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 3-(2-Cyanophenyl)-N,N-dimethylbenzamide) to identify structure-toxicity trends .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Answer: Key strategies include:

- Catalyst Screening: Test palladium complexes (e.g., Pd(PPh₃)₄) for coupling steps to enhance regioselectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- In Situ Monitoring: Use FTIR or TLC to track reaction progress and minimize over-reaction .

- Purification: Employ recrystallization or preparative HPLC for challenging separations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?

- Answer: SAR analysis for related benzamides (e.g., tyrosine kinase inhibitors) highlights:

- Electron-Withdrawing Groups: Cyano (-CN) substituents enhance binding affinity to hydrophobic enzyme pockets .

- Steric Effects: Dimethylamide groups reduce metabolic degradation compared to bulkier substituents .

- Bioisosteric Replacement: Replace the cyanophenyl group with heterocycles (e.g., oxadiazoles) to modulate solubility and bioavailability .

- In Silico Modeling: Docking studies (e.g., AutoDock Vina) predict interactions with target receptors (e.g., TYK2) .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

- Answer:

- Microsomal Assays: Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .

- Stability Testing: Use accelerated stability chambers (40°C/75% RH) to assess degradation under stress conditions .

- Degradant Profiling: LC-HRMS isolates and identifies major degradation products (e.g., hydrolysis of the amide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.